The Genesis of a Strained Alkene: A Technical History of Methylenecyclobutane
The Genesis of a Strained Alkene: A Technical History of Methylenecyclobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylenecyclobutane, a strained four-membered ring with an exocyclic double bond, has intrigued organic chemists for over a century. Its unique structural features and inherent ring strain impart distinct reactivity, making it a valuable synthon in organic synthesis and a recurring motif in natural products and pharmaceutical agents. This technical guide provides an in-depth exploration of the history, discovery, and key synthetic methodologies for methylenecyclobutane. It includes a compilation of its structural and spectroscopic data, detailed experimental protocols for its preparation, and visualizations of synthetic pathways.
A Historical Perspective: The Discovery and Early Investigations
The precise first synthesis of methylenecyclobutane is not definitively attributed to a single individual in readily available literature. However, early investigations into cyclobutane chemistry in the late 19th and early 20th centuries by chemists such as Gustavson and Nikolai Kischner laid the groundwork for the eventual isolation and characterization of this unique hydrocarbon. Kischner, known for the Wolff-Kishner reduction, made significant contributions to the understanding and synthesis of cyclobutane derivatives in the early 1900s.[1] While he synthesized cyclobutane esters and studied their transformations, a direct claim to the first methylenecyclobutane synthesis is not apparent.[1]
The work of Russian chemist N. D. Zelinsky and his student Krapiwin also focused on the synthesis of four-membered rings, contributing to the growing body of knowledge in this area. Later, in 1944, a pivotal electron diffraction study by Shand, Schomaker, and Fischer provided the first detailed structural parameters of methylenecyclobutane, confirming its unique geometry and fueling further interest in its chemistry.
Early synthetic efforts often involved multi-step sequences, such as the decarboxylation of cyclobutanecarboxylic acids, a method investigated by F. W. Semmler . These pioneering studies, while perhaps not isolating pure methylenecyclobutane in high yields, were crucial in establishing the fundamental chemistry of the cyclobutane ring system.
Structural and Spectroscopic Data
The strained nature of the cyclobutane ring and the exocyclic double bond in methylenecyclobutane result in distinct structural and spectroscopic characteristics.
Structural Parameters
Microwave spectroscopy and electron diffraction studies have provided precise measurements of bond lengths and angles.[2][3]
| Parameter | Value | Method |
| C=C Bond Length | 1.342 Å | Microwave Spectroscopy |
| C1-C2 Bond Length | 1.529 Å | Microwave Spectroscopy |
| C2-C3 Bond Length | 1.557 Å | Microwave Spectroscopy |
| ∠ C4-C1-C2 | 87.9° | Microwave Spectroscopy |
| ∠ C1-C2-C3 | 88.0° | Microwave Spectroscopy |
| Dihedral Angle | ~20° | Microwave Spectroscopy |
Spectroscopic Data
The spectroscopic data for methylenecyclobutane are well-characterized.[4][5][6][7]
1H NMR (CDCl3, 300 MHz) δ (ppm): [4]
| Protons | Chemical Shift (ppm) | Multiplicity |
| =CH2 | 4.69 | t |
| Ring CH2 (α to C=C) | 2.69 | t |
| Ring CH2 (β to C=C) | 1.93 | quintet |
13C NMR (CDCl3, 75 MHz) δ (ppm):
| Carbon | Chemical Shift (ppm) |
| =C | 151.2 |
| =CH2 | 106.5 |
| Ring CH2 (α to C=C) | 31.8 |
| Ring CH2 (β to C=C) | 15.5 |
Infrared (IR) Spectroscopy (Neat, cm-1): [5][7]
| Wavenumber (cm-1) | Assignment |
| 3075 | =C-H stretch |
| 2978, 2855 | C-H stretch (ring) |
| 1678 | C=C stretch |
| 885 | =CH2 bend (out-of-plane) |
Raman Spectroscopy: [6]
Raman spectroscopy has been instrumental in studying the ring-puckering vibrations of methylenecyclobutane.
Key Synthetic Methodologies
Several reliable methods have been developed for the synthesis of methylenecyclobutane, each with its own advantages and limitations.
The Wittig Reaction
The Wittig reaction is a widely used and versatile method for the synthesis of alkenes from carbonyl compounds. In the case of methylenecyclobutane, cyclobutanone is reacted with a methylenetriphenylphosphorane ylide.[8]
Materials:
-
Cyclobutanone
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Saturated aqueous ammonium chloride solution
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous diethyl ether.
-
The suspension is stirred under a nitrogen atmosphere and cooled to 0 °C in an ice bath.
-
n-Butyllithium (1.05 equivalents) is added dropwise from the dropping funnel over 30 minutes. The mixture develops a characteristic yellow-orange color, indicating the formation of the ylide.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
A solution of cyclobutanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the ylide solution at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The volatile methylenecyclobutane is carefully isolated by fractional distillation.
Elimination Reactions
Elimination reactions, particularly dehydrohalogenation and the Hofmann elimination, provide alternative routes to methylenecyclobutane.
The treatment of a 1-halo-1-methylcyclobutane with a strong, non-nucleophilic base promotes an E2 elimination to form a mixture of methylenecyclobutane and 1-methylcyclobutene. The product distribution is influenced by the nature of the base and the reaction conditions.
Materials:
-
1-Bromo-1-methylcyclobutane
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
A dry, three-necked round-bottom flask fitted with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with potassium tert-butoxide (1.5 equivalents) and anhydrous DMSO.
-
The mixture is stirred under a nitrogen atmosphere.
-
1-Bromo-1-methylcyclobutane (1.0 equivalent) is added dropwise to the stirred suspension.
-
The reaction mixture is heated to 50-60 °C for 4-6 hours.
-
After cooling to room temperature, the reaction mixture is poured into a separatory funnel containing ice-water and diethyl ether.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate and filtered.
-
The product mixture is carefully analyzed and the isomers separated by fractional distillation or preparative gas chromatography.
The Hofmann elimination involves the exhaustive methylation of a primary amine, followed by treatment with silver oxide and heat to induce elimination. For the synthesis of methylenecyclobutane, cyclobutylmethylamine is the starting material. This method typically favors the formation of the less substituted alkene (Hofmann's rule).
Materials:
-
Cyclobutylmethylamine
-
Methyl iodide (excess)
-
Silver oxide (Ag2O)
-
Water
-
Diethyl ether
Procedure:
-
Exhaustive Methylation: In a round-bottom flask, cyclobutylmethylamine is treated with an excess of methyl iodide. The reaction is typically stirred at room temperature for several hours until the quaternary ammonium salt, N,N,N-trimethylcyclobutylmethylammonium iodide, precipitates. The solid is collected by filtration, washed with diethyl ether, and dried.
-
Hydroxide Exchange: The quaternary ammonium iodide is suspended in water, and freshly prepared silver oxide is added. The mixture is stirred vigorously for several hours. The silver iodide precipitate is removed by filtration.
-
Elimination: The aqueous solution of the quaternary ammonium hydroxide is heated to a temperature sufficient to induce elimination (typically >100 °C). The volatile methylenecyclobutane is distilled from the reaction mixture as it is formed and collected in a cooled receiver.
Conclusion
The journey from the early explorations of four-membered rings to the well-established synthetic routes available today for methylenecyclobutane highlights the progress in synthetic organic chemistry. Its unique structural and electronic properties continue to make it a molecule of interest for both fundamental research and applications in medicinal chemistry and materials science. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers working with this fascinating strained alkene.
References
- 1. Nikolai Kischner - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. METHYLENECYCLOBUTANE(1120-56-5) 1H NMR [m.chemicalbook.com]
- 5. Methylenecyclobutane | C5H8 | CID 14262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Infrared and Raman spectra, conformational stability, ab initio calculations of structure, and vibrational assignment of ethynylmethyl cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. benchchem.com [benchchem.com]
